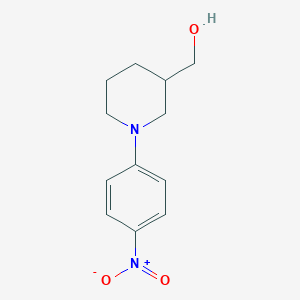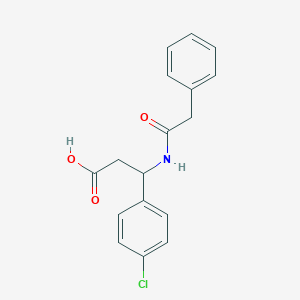
3-Boc-Amino-4-phenylbutyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boc-Amino-4-phenylbutyric acid methyl ester is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of amino acid, which makes it an attractive candidate for use in various biochemical and physiological studies. The synthesis method for 3-Boc-Amino-4-phenylbutyric acid methyl ester is relatively simple, and it has been used in several studies to investigate its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Boc-Amino-4-phenylbutyric acid methyl ester is not well understood. However, it has been shown to bind to the SH3 domain of the protein Grb2, which suggests that it may interfere with protein-protein interactions involving Grb2. This could potentially be used to develop new therapeutics for diseases that involve dysregulated signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Boc-Amino-4-phenylbutyric acid methyl ester are not well characterized. However, it has been shown to have an effect on the signaling pathways involving Grb2. This suggests that it may have an impact on various cellular processes that are regulated by Grb2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Boc-Amino-4-phenylbutyric acid methyl ester in lab experiments is its relatively simple synthesis method. This allows for the production of large quantities of the compound, which is essential for many types of experiments. Additionally, its ability to bind to the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions. However, one of the limitations of using this compound is its limited characterization. The mechanism of action and physiological effects of this compound are not well understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Boc-Amino-4-phenylbutyric acid methyl ester. One area of interest is the development of new therapeutics that target dysregulated signaling pathways involving Grb2. Additionally, further characterization of the mechanism of action and physiological effects of this compound could provide insights into the role of Grb2 in various cellular processes. Finally, the development of new methods for synthesizing this compound could potentially improve its usefulness in scientific research.
Conclusion
In conclusion, 3-Boc-Amino-4-phenylbutyric acid methyl ester is a chemical compound that has several potential applications in scientific research. Its relatively simple synthesis method and ability to bind to the SH3 domain of Grb2 make it a useful tool for studying protein-protein interactions. However, its limited characterization and unknown mechanism of action may limit its usefulness in certain types of experiments. Future research in this area could provide insights into the role of Grb2 in various cellular processes and lead to the development of new therapeutics for diseases involving dysregulated signaling pathways.
Synthesemethoden
The synthesis of 3-Boc-Amino-4-phenylbutyric acid methyl ester is relatively straightforward. The starting material for the synthesis is Boc-phenylalanine, which is reacted with methyl chloroformate in the presence of a base to form the methyl ester. The resulting intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base to form the final product, 3-Boc-Amino-4-phenylbutyric acid methyl ester. The yield of this reaction is typically high, and the purity of the final product can be easily confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Boc-Amino-4-phenylbutyric acid methyl ester has several potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in several signaling pathways. This interaction can be used to study the role of Grb2 in various cellular processes.
Eigenschaften
CAS-Nummer |
142854-48-6 |
|---|---|
Produktname |
3-Boc-Amino-4-phenylbutyric acid methyl ester |
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
QNLBBFLTUQDDIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)


![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)






![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)

